(1R)-3-Oxocyclopentane-1-carbonitrile (CAS 180475-44-9) is an enantiopure, bifunctional cyclic aliphatic building block featuring orthogonal ketone and nitrile reactivities. It is predominantly procured for the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs), including selective dopamine receptor agonists and Janus kinase (JAK) inhibitors [1]. By providing a pre-established (1R) stereocenter, it allows process chemists to construct chiral 1,3-disubstituted cyclopentyl scaffolds efficiently, avoiding the cost and material loss associated with resolving racemic mixtures late in the synthetic sequence [2].
Substituting this compound with its racemic equivalent (CAS 41171-91-9) fundamentally compromises synthetic efficiency and scale-up economics. Using the racemate necessitates downstream chiral separation (such as preparative SFC or HPLC) of the advanced intermediates or final APIs, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and dramatically increases solvent waste [1]. Furthermore, substitution with the opposite (1S) enantiomer leads to APIs with inverted stereocenters, which typically exhibit drastically reduced target affinity or altered selectivity profiles, rendering them pharmacologically inactive or off-target [1].
In the synthesis of chiral cyclic aliphatic linkers for dopamine D3 receptor agonists, utilizing the enantiopure (1R)-3-oxocyclopentane-1-carbonitrile eliminates the need for late-stage chiral separation. Syntheses relying on the racemic intermediate (CAS 41171-91-9) suffer an immediate >50% yield reduction during chiral HPLC/SFC resolution of the final product, alongside increased solvent consumption [1]. Procuring the (1R) enantiomer directly bypasses this bottleneck, ensuring the stereocenter propagates through the synthetic sequence without the massive mass penalty of resolving racemic mixtures [1].
| Evidence Dimension | Theoretical yield retention of the desired stereoisomer |
| Target Compound Data | ~100% retention of the (1R)-derived target mass (pre-resolution) |
| Comparator Or Baseline | Racemic 3-oxocyclopentane-1-carbonitrile (max 50% yield retention post-resolution) |
| Quantified Difference | >50% absolute increase in theoretical throughput for the active enantiomer |
| Conditions | Multi-step API synthesis requiring enantiopure cyclopentyl linkers |
Procuring the enantiopure starting material prevents massive downstream material loss and avoids the high capital and operational costs of preparative chiral chromatography.
The structural value of (1R)-3-oxocyclopentane-1-carbonitrile lies in the orthogonality of its functional groups. The C3 ketone can undergo highly selective reductive aminations or Grignard additions while leaving the C1 nitrile intact [1]. Conversely, the nitrile can be selectively hydrolyzed or reduced under specific conditions. Compared to simpler mono-functional analogs like cyclopentanone, this bifunctionality allows for the rapid assembly of 1,3-disubstituted chiral cyclopentanes, which are critical pharmacophores in JAK inhibitors and CNS-active agents [1].
| Evidence Dimension | Functional group addressability |
| Target Compound Data | Two orthogonally reactive sites (ketone and nitrile) |
| Comparator Or Baseline | Cyclopentanone (single reactive site) |
| Quantified Difference | Enables 1,3-difunctionalization in a single stereocontrolled core |
| Conditions | Standard API functionalization conditions (e.g., reductive amination with sodium triacetoxyborohydride) |
It allows process chemists to build complex, densely functionalized chiral drug scaffolds in fewer steps compared to linear synthesis from simpler rings.
In the development of selective dopamine D2/D3 receptor agonists, the spatial orientation of the cyclopentyl linker dictates receptor pocket binding. Derivatives synthesized from the (1R) enantiomer exhibit specific spatial trajectories that maximize D3 receptor affinity [1]. Substitution with the (1S) enantiomer or using a racemic mixture results in a significant drop in target selectivity, as the inverted stereocenter causes steric clashes within the receptor binding site [1].
| Evidence Dimension | Pharmacological target selectivity (D3 vs D2) |
| Target Compound Data | (1R)-derived linkers maintain optimal spatial alignment for high target selectivity |
| Comparator Or Baseline | (1S)-derived linkers (poor alignment, reduced selectivity) |
| Quantified Difference | Essential for achieving >10-fold selectivity margins in specific API series |
| Conditions | In vitro receptor binding assays for synthesized API candidates |
For medicinal chemists, procuring the exact (1R) enantiomer is mandatory to synthesize the active eutomer and accurately evaluate structure-activity relationships.
Ideal as a chiral building block for dopamine D2/D3 receptor agonists, where the (1R)-cyclopentyl ring serves as a critical spatial linker to ensure high receptor selectivity [1].
Procured to construct chiral functionalized cyclopentyl moieties in pyrrolo[2,3-d]pyrimidine derivatives and other kinase inhibitors, leveraging its orthogonal reactivity [2].
Procured for scale-up campaigns where avoiding late-stage chiral SFC/HPLC resolution is economically necessary to maintain high overall yields and reduce solvent waste [1].